德州红-磺酰胺乙基甲基硫磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Texas Red, a derivative of sulforhodamine 101, is a hydrophilic, red-emitting fluorophore synthesized to enable the coupling to amino groups on proteins and other compounds. It has been used extensively in dual parameter flow microfluorometric and fluorescence microscopic studies due to its high fluorescence yield and the distinct separation of its excitation and emission spectra from those of fluorescein isothiocyanate (Titus et al., 1982).

Synthesis Analysis

The synthesis of Texas Red-sulfonamidoethyl methanethiosulfonate involves the creation of sulfonyl chloride derivatives of sulforhodamine 101 and lissamine rhodamine B, which are then converted into more stable succinimidyl esters. This conversion facilitates conjugation, decreases protein precipitation during conjugation and storage, and often enhances the fluorescence yield of the conjugate (Lefevre et al., 1996).

Molecular Structure Analysis

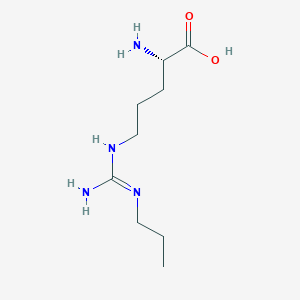

An analysis of the molecular structure of methyl methanethiosulfonate, a related compound, reveals that it prefers a gauche conformation over an anti conformation. This preference is attributed to nonbonding and hyperconjugative interactions, which are crucial for understanding the molecular structure and stability of Texas Red-sulfonamidoethyl methanethiosulfonate derivatives (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

Texas Red-sulfonamidoethyl methanethiosulfonate and its derivatives undergo various chemical reactions, including the disproportionate coupling reaction of sodium sulfinates mediated by BF3·OEt2. This reaction enables the formation of symmetrical/unsymmetrical thiosulfonates, highlighting the compound's reactivity and utility in synthesizing complex molecules (Cao et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility and fluorescence characteristics, are influenced by the molecular structure and the specific substitutions on the sulforhodamine backbone. The hydrophilic nature of Texas Red derivatives makes them ideal for biological applications, where they can be used without significantly disrupting biological systems or requiring the use of organic solvents.

Chemical Properties Analysis

The chemical properties of Texas Red-sulfonamidoethyl methanethiosulfonate derivatives are characterized by their stability and reactivity. The conversion of sulfonyl chloride derivatives to succinimidyl esters not only increases the stability of these compounds but also enhances their reactivity towards amino groups in proteins, making them valuable tools in bioconjugation chemistry (Lefevre et al., 1996).

科学研究应用

双参数流微量荧光和荧光显微研究

德州红-磺酰胺乙基甲基硫磺酸酯用作红光发射荧光团。它具有亲水性,并且与荧光素很好地配对,用于双参数流微量荧光和荧光显微研究。德州红偶联物保留了生物活性,并且激发和发射光谱与异硫氰酸荧光素标记的分子有很大差异,这使得它非常适合这些研究 (Titus 等人,1982).

改进的标记和荧光特性

德州红-X 和罗丹明红-X 是磺基罗丹明 101 和丽沙明罗丹明 B 的衍生物。它们已被开发用于改进的标记和荧光特性,与它们的磺酰氯衍生物相比,具有更高的稳定性和偶联效率。这使得它们可用于与荧光素结合制备红色荧光偶联物 (Lefevre 等人,1996).

RNA标记和纯化

甲基硫磺酸酯试剂,包括与德州红-磺酰胺乙基甲基硫磺酸酯相关的试剂,在标记和纯化含有 4-硫尿苷 (s(4)U) 的 RNA 中显示出更高的效率。这种增强的方法允许在不干扰整体 miRNA 水平或加工机制的情况下研究人细胞中的整体 microRNA 周转 (Duffy 等人,2015).

具有荧光染料末端基团的聚合物合成

德州红-2-磺酰胺乙基甲基硫磺酸酯已用于合成具有两种不同荧光染料末端基团的乙烯基聚合物。这在末端基团之间的能量转移研究中得到应用,并且可以成为材料科学研究的工具 (Roth 等人,2010).

抗菌活性研究

已经研究了硫衍生的化合物,如甲基甲基硫磺酸酯,的抗菌活性。这项研究对于理解这些化合物在抑制细菌和酵母菌生长中的作用非常重要,这可能对食品安全和保鲜产生影响 (Kyung & Fleming, 1997).

属性

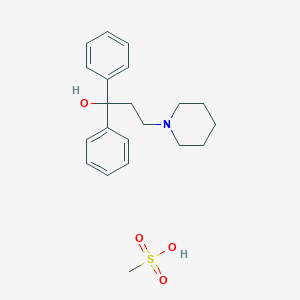

IUPAC Name |

5-(2-methylsulfonylsulfanylethylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYGLLUUGIYOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N3O8S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407528 |

Source

|

| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Texas Red-sulfonamidoethyl methanethiosulfonate | |

CAS RN |

386229-76-1 |

Source

|

| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。